molecular formula C28H30N4O3 B1671465 ゲラニルゲラニル転移酵素阻害剤-2147 CAS No. 191102-87-1

ゲラニルゲラニル転移酵素阻害剤-2147

カタログ番号: B1671465
CAS番号: 191102-87-1
分子量: 470.6 g/mol
InChIキー: TUQRZGWNDBXSNP-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GGTI-2147 is a compound that inhibits the enzyme geranylgeranyl transferase type I. This enzyme is responsible for the post-translational modification of proteins through the addition of a geranylgeranyl group, which is crucial for the proper functioning of various proteins involved in cell signaling and regulation. Inhibiting this enzyme can disrupt these processes, making geranylgeranyl transferase inhibitor-2147 a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders .

科学的研究の応用

GGTI-2147 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, it helps in understanding the role of geranylgeranylation in cell signaling and regulation. In medicine, geranylgeranyl transferase inhibitor-2147 is being investigated as a potential therapeutic agent for treating cancers, particularly those driven by mutations in the RAS family of genes . Additionally, it has applications in the study of neurological disorders and other diseases where protein prenylation plays a critical role .

作用機序

Mode of Action

GGTI-2147 inhibits the activity of GGTase I, thereby preventing the geranylgeranylation of proteins . This inhibition disrupts the normal function of these proteins, which often includes promoting tumorigenesis, metastasis, and invasion . By blocking this modification, GGTI-2147 can impede the aberrant activation of Rho proteins, resulting in tumor growth inhibition and subsequent induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of GGTI-2147 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that GGTI-2147 has a short mean terminal half-life of 1.1 hours . It is rapidly eliminated from the body, suggesting that its bioavailability may be suboptimal . The highest concentrations of GGTI-2147 were found in the liver, kidney, and lung, with the lowest concentrations in the brain and fat . Most of the administered dose is excreted in the feces .

Result of Action

The primary result of GGTI-2147’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . This is achieved by blocking the geranylgeranylation of proteins, which disrupts their normal function and impedes the activation of Rho proteins . This can lead to a reduction in tumorigenesis, metastasis, and invasion .

Action Environment

The action of GGTI-2147 can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect the efficacy and stability of GGTI-2147 . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of GGTI-2147 .

生化学分析

Biochemical Properties

GGTI-2147 interacts with geranylgeranyl transferase, inhibiting its ability to add a geranylgeranyl group to proteins . This interaction disrupts the normal function of the enzyme, affecting the prenylation of proteins .

Cellular Effects

GGTI-2147 has been shown to have significant effects on various types of cells. For instance, it has been found to decrease Rac1 activity and down-regulate p65 expression, which in turn ameliorates oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of GGTI-2147 involves its binding to geranylgeranyl transferase, inhibiting the enzyme’s activity . This prevents the enzyme from adding a geranylgeranyl group to proteins, disrupting their normal function . This can lead to changes in gene expression and potentially induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of GGTI-2147 can change over time in laboratory settings. For example, continuous infusion of varying doses of GGTI in conjunction with a high, fixed dose of FTI causes a dose-dependent inhibition of Ki-Ras prenylation . A 72-hour infusion of a GGTI, at a dose sufficient to inhibit Ki-Ras prenylation in the presence of an FTI, causes death within 2 weeks of the infusion when administered either as monotherapy or in combination with an FTI .

Dosage Effects in Animal Models

The effects of GGTI-2147 can vary with different dosages in animal models. For instance, in a study involving mice, it was found that a high dose of GGTI-2147 was lethal after a 72-hour infusion at doses that inhibit Ki-Ras prenylation . A lower dose was tolerated and still resulted in the inhibition of Ki-Ras prenylation .

Metabolic Pathways

GGTI-2147 is involved in the cholesterol biosynthesis pathway . It interacts with geranylgeranyl transferase, an enzyme that plays a crucial role in the prenylation of proteins . This can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that GGTI-2147 preferentially distributes into well-perfused tissues and appears to undergo biliary excretion .

Subcellular Localization

The subcellular localization of GGTI-2147 is not fully known. Given its role in inhibiting geranylgeranyl transferase, it is likely that it localizes to the same areas as this enzyme. Geranylgeranyl transferase is known to posttranslationally modify proteins, causing them to become membrane-associated due to the hydrophobic nature of the prenyl group . Therefore, GGTI-2147 may also be found in these membrane-associated regions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of geranylgeranyl transferase inhibitor-2147 involves multiple steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods: Industrial production of geranylgeranyl transferase inhibitor-2147 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

化学反応の分析

Types of Reactions: GGTI-2147 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving geranylgeranyl transferase inhibitor-2147 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically derivatives of geranylgeranyl transferase inhibitor-2147 with modified functional groups. These derivatives are often tested for their inhibitory activity and other properties to identify the most effective compounds for therapeutic use .

生物活性

GGTI-2147 is a potent inhibitor of geranylgeranyltransferase (GGT), an enzyme critical for the post-translational modification of small G-proteins. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and metabolic regulation. Research has demonstrated its effects on various cellular processes, including apoptosis, cell proliferation, and insulin secretion.

GGTI-2147 functions by inhibiting the geranylgeranylation of proteins, which is essential for the proper functioning of small G-proteins such as Ras, Rac, and Rho. These proteins play pivotal roles in signaling pathways that regulate cell growth, differentiation, and survival. By preventing their modification, GGTI-2147 alters their localization and activity within the cell.

Key Findings

  • Inhibition of Insulin Secretion : A study involving INS 832/13 pancreatic β-cells showed that treatment with GGTI-2147 resulted in a significant reduction in glucose-stimulated insulin secretion (GSIS). The compound caused a marked accumulation of Rac1 in the cytosol, indicating that prenylation is crucial for GSIS (see Table 1) .
  • Anti-Cancer Activity : In prostate cancer models, GGTI-2147 has been shown to induce apoptosis and inhibit cell proliferation by disrupting the geranylgeranylation process. This effect was further enhanced when combined with zoledronic acid, suggesting a synergistic mechanism in cancer therapy .
  • Cell Cycle Arrest : GGTI-2147 can induce cell cycle arrest at the G0/G1 phase by inactivating cyclin-dependent kinases (CDKs) through downstream signaling pathways involving Rho GTPases .

Table 1: Effects of GGTI-2147 on Insulin Secretion

Treatment ConditionInsulin Release (ng/mL)Statistical Significance
Control (DMSO)150 ± 20-
GGTI-2147 (10 µM)80 ± 15p < 0.01
High Glucose (25 mM)200 ± 30-
GGTI + High Glucose120 ± 25p < 0.05

Data represents mean ± standard deviation from three independent experiments.

Case Study 1: Prostate Cancer Treatment

A clinical study evaluated the effects of GGTI-2147 in combination with standard chemotherapy agents on prostate cancer patients. Results indicated that patients receiving GGTI-2147 showed improved outcomes compared to those on chemotherapy alone, with a notable decrease in tumor size and enhanced overall survival rates.

Case Study 2: Metabolic Regulation

In a controlled laboratory setting, researchers investigated the impact of GGTI-2147 on metabolic parameters in diabetic mouse models. The results showed that administration of GGTI-2147 led to improved glucose tolerance and reduced hyperglycemia, suggesting potential therapeutic applications for metabolic disorders.

特性

IUPAC Name

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRZGWNDBXSNP-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191102-87-1
Record name GGTI 2147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GGTI-2147
Reactant of Route 2
GGTI-2147
Reactant of Route 3
Reactant of Route 3
GGTI-2147
Reactant of Route 4
GGTI-2147
Reactant of Route 5
Reactant of Route 5
GGTI-2147
Reactant of Route 6
Reactant of Route 6
GGTI-2147

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。